Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
Overview
Description
Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a derivative of 1H-pyrazolo[3,4-b]pyridines . These compounds have been the subject of extensive research due to their structural similarity to purine bases adenine and guanine . .
Mode of Action
It’s known that 1h-pyrazolo[3,4-b]pyridines can interact with their targets in a manner similar to purine bases
Biochemical Pathways
Given the structural similarity of 1h-pyrazolo[3,4-b]pyridines to purine bases, it’s plausible that this compound could influence pathways involving purine metabolism .
Result of Action
Given the structural similarity of 1h-pyrazolo[3,4-b]pyridines to purine bases, it’s plausible that this compound could have effects similar to those of purine analogs .
Biochemical Analysis
Biochemical Properties
Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied as a potential inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of TRKs, inhibiting their kinase activity and thereby affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting TRKs, the compound can reduce the proliferation of cancer cells, such as those in colorectal cancer and non-small cell lung cancer . Additionally, it affects the PI3K/Akt and Ras/Erk pathways, which are crucial for cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding pocket of TRKs, preventing ATP from accessing the site and thus inhibiting kinase activity . This inhibition leads to a decrease in phosphorylation events that are essential for the activation of downstream signaling pathways. The compound also influences gene expression by modulating transcription factors involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 isoforms play a crucial role in its metabolism . The compound’s metabolites can influence metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via organic anion transporters and distributed to various organelles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its localization and function . Additionally, the compound may be directed to specific compartments or organelles through targeting signals.
Properties
IUPAC Name |
methyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-6-5(11-12-7)2-4(9)3-10-6/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXKDBPNQMRGIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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